molecular formula C7H7ClFN B1487660 (2-Chloro-3-fluorophenyl)methanamine CAS No. 72235-54-2

(2-Chloro-3-fluorophenyl)methanamine

Cat. No. B1487660
CAS RN: 72235-54-2
M. Wt: 159.59 g/mol
InChI Key: DTNYGEBHHWVMBK-UHFFFAOYSA-N
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Description

“(2-Chloro-3-fluorophenyl)methanamine” is a chemical compound with the CAS Number: 72235-54-2 . It has a molecular weight of 159.59 and its IUPAC name is (2-chloro-3-fluorophenyl)methanamine .


Molecular Structure Analysis

The InChI code for “(2-Chloro-3-fluorophenyl)methanamine” is 1S/C7H7ClFN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H,4,10H2 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

“(2-Chloro-3-fluorophenyl)methanamine” is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Novel Aryloxyethyl Derivatives

A study by Sniecikowska et al. (2019) developed novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors. These derivatives showed promising properties as antidepressant drug candidates due to their robust stimulation of ERK1/2 phosphorylation and potent antidepressant-like activity in vivo. The study highlights the potential of (2-Chloro-3-fluorophenyl)methanamine derivatives in treating depression (Sniecikowska et al., 2019).

Inactivation of MAO-B

Danzin et al. (1989) found that certain derivatives of benzyl-dimethyl-silyl-methanamine, including (2-Chloro-3-fluorophenyl)methanamine, are potent inhibitors of rat brain monoamine oxidase B (MAO-B). This suggests potential applications in developing anti-Parkinsonian agents (Danzin et al., 1989).

Multitarget Directed Ligands for Alzheimer's Treatment

Kumar et al. (2013) synthesized 3-aryl-1-phenyl-1H-pyrazole derivatives with (2-Chloro-3-fluorophenyl)methanamine, demonstrating selective inhibitory activities against monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). These properties are significant for the treatment of Alzheimer's disease (Kumar et al., 2013).

Synthesis of Multi-Substituted Arenes

Sun et al. (2014) explored the synthesis of (6-Amino-2-chloro-3-fluorophenyl)methanol, highlighting a method that offers advantages like higher yields and better selectivity. This research is vital for developing diverse chemical compounds with potential applications in various fields (Sun et al., 2014).

Chiral Discrimination

Bereznitski et al. (2002) achieved the separation of enantiomers of a related compound on a specific stationary phase, providing insights into chiral discrimination, which is crucial in the pharmaceutical industry (Bereznitski et al., 2002).

Safety And Hazards

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The signal word is “Danger” and the hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

(2-chloro-3-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNYGEBHHWVMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679340
Record name 1-(2-Chloro-3-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-3-fluorophenyl)methanamine

CAS RN

72235-54-2
Record name 1-(2-Chloro-3-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

BH3.THF in THF (1.0 M, 50.0 ml) was carefully added into the THF (40.0 ml) solution of 2-chloro-3-fluorobenzonitrile (662 mg, 4.17 mmol) at rt. The resulting mixture was heated at 70° C. under an atmosphere of nitrogen for 16 h. After cooling to ambient temperature, conc. HCl (5.18 ml, 62.5 mmol) was added slowly. The combined mixture was heated at 70° C. for 30 min. After that time, the mixture was concentrated in vacuo to remove most of solvent, water (20 ml) was added, and the mixture was extracted with Et2O (3×30 ml). The extracts were washed with water (20 ml). The combined aqueous layers were basified by saturated Na2CO3 until pH=9 and extracted with EtOAc (3×50 ml). These EtOAc extracts were washed with brine (50 ml) dried over MgSO4, filtered, and concentrated in vacuo to give the title compound as colorless oil. 1H NMR (400 MHz, CDCl3): δ=1.67 (brs, 2H), 3.97 (s, 2H), 7.03-7.09 (m, 1H), 7.17-7.26 (m, 2H). MS(ES+): m/z=160.14/162.09 (64/32) [MH+]. HPLC: tR=0.40 & 0.70 min (polar—5 min, ZQ3; peak splitting).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
662 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5.18 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EA Voight, AR Gomtsyan, JF Daanen… - Journal of Medicinal …, 2014 - ACS Publications
The synthesis and characterization of a series of selective, orally bioavailable 1-(chroman-4-yl)urea TRPV1 antagonists is described. Whereas first-generation antagonists that inhibit all …
Number of citations: 45 pubs.acs.org

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